REACTION_CXSMILES
|
[CH3:1][C:2]([O:5][C:6]([N:8]1[CH2:12][CH:11](NCC2C=CC=CC=2)[CH:10]([OH:21])[CH2:9]1)=[O:7])([CH3:4])[CH3:3]>C(O)C.C(OCC)(=O)C.[Pd]>[CH3:4][C:2]([CH3:1])([O:5][C:6]([N:8]1[CH2:9][CH:10]2[CH:11]([O:21]2)[CH2:12]1)=[O:7])[CH3:3]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CC(C(C1)NCC1=CC=CC=C1)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol (50 ml)
|
Type
|
CUSTOM
|
Details
|
the combined ethanolic solution was evaporated
|
Type
|
CUSTOM
|
Details
|
to leave an oil which
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a solid which
|
Type
|
CUSTOM
|
Details
|
was crystallised from ethyl acetate/cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(OC(=O)N1CC2OC2C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.643 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |